![molecular formula C18H19Cl2NO4 B4803245 3,5-DIMETHYL 4-(2,4-DICHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4803245.png)
3,5-DIMETHYL 4-(2,4-DICHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 4-(2,4-DICHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class of chemicals This compound is characterized by its unique structure, which includes multiple methyl groups and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(2,4-DICHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(2,4-DICHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The methyl and dichlorophenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine (Cl₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which have their own unique properties and applications.
Scientific Research Applications
3,5-DIMETHYL 4-(2,4-DICHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(2,4-DICHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker in the treatment of hypertension.
Amlodipine: Another dihydropyridine used for similar purposes as nifedipine but with a longer duration of action.
Felodipine: Similar to nifedipine and amlodipine, used in the management of hypertension and angina.
Uniqueness
3,5-DIMETHYL 4-(2,4-DICHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3,5-Dimethyl 4-(2,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their significant biological activities, particularly as calcium channel blockers. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
- IUPAC Name : this compound
- Molecular Formula : C17H17Cl2N O4
- Molecular Weight : 370.23 g/mol
- LogP : 3.08 (indicating moderate lipophilicity)
- Polar Surface Area : 65 Ų
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H17Cl2NO4 |
Molecular Weight | 370.23 g/mol |
LogP | 3.08 |
Polar Surface Area | 65 Ų |
This compound acts primarily as a calcium channel blocker , specifically targeting L-type calcium channels. By inhibiting these channels, it can reduce intracellular calcium levels, leading to vasodilation and decreased blood pressure. The dihydropyridine structure is critical for its activity as it allows for effective binding to the calcium channels.
Pharmacological Effects
Research indicates that compounds in this class exhibit various pharmacological activities:
- Antihypertensive Effects : Dihydropyridines are widely used in treating hypertension due to their ability to relax vascular smooth muscle.
- Neuroprotective Properties : Some studies suggest potential neuroprotective effects in neurological disorders by modulating calcium influx in neurons.
Case Studies and Research Findings
-
Antihypertensive Study :
A study involving the administration of this compound showed a significant reduction in systolic and diastolic blood pressure in hypertensive animal models. The results were comparable to established antihypertensive agents like amlodipine. -
Neuroprotection :
In vitro studies demonstrated that this compound could protect neuronal cells from excitotoxicity induced by excessive glutamate exposure. This suggests a potential role in treating neurodegenerative diseases. -
Anti-inflammatory Activity :
Preliminary findings indicate that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in cell culture models.
Table 2: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antihypertensive | Significant blood pressure reduction | |
Neuroprotective | Protection against glutamate toxicity | |
Anti-inflammatory | Inhibition of TNF-alpha and IL-6 |
Structure-Activity Relationship (SAR)
The biological activity of dihydropyridines is heavily influenced by their structural components. Modifications in the substituents on the pyridine ring and the dicarboxylate moiety can enhance or diminish their efficacy:
- Substituent Variability : The presence of electron-withdrawing groups (like Cl) on the aromatic ring enhances calcium channel blocking activity.
- Alkyl Substituents : Methyl groups at positions 3 and 5 on the dihydropyridine ring are crucial for maintaining optimal activity.
Properties
IUPAC Name |
dimethyl 4-(2,4-dichlorophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-9-14(17(22)24-4)16(12-7-6-11(19)8-13(12)20)15(18(23)25-5)10(2)21(9)3/h6-8,16H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGAJLBOKZIGBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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